Cas no 24300-22-9 (1-Propylamine-d3)
1-Propylamine-d3 Chemical and Physical Properties
Names and Identifiers
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- 1-Propan-3,3,3-d3-amine(9CI)
- 1-Propylamine-d3
- [2',2',2',3,3,3-2H]6-isobutanol
- [2H6]-Isobutanol
- < 3,3,3-2H3> propionyl chloride
- 1,1,1-Trideutero-2-< trideutero-methyl> -prop-2-en
- 1-Amino-3,3,3-trideutero-propan
- 1-Propanol-d, 2-methyl-
- 2-Methyl-d(3)-3,3,3-propen-d(3)
- 3,3,3,4,4,4-d(6)-Isobutanol
- 3,3,3-Trideu
- 3,3,3-trideuterio-2-trideuteriomethyl-propan-1-ol
- 3,3,3-trideuterio-2-trideuteriomethyl-propene
- Isobutylalkohol-d(6)
- isobutylene-d6
- n-propylamine-3,3,3-d3
- 24300-22-9
- N-PROPYL-3,3,3-D3-AMINE
- D98866
- 3,3,3-Trideuteriopropan-1-amine
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- MDL: MFCD03428174
- Inchi: 1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3
- InChI Key: WGYKZJWCGVVSQN-FIBGUPNXSA-N
- SMILES: NCCC([2H])([2H])[2H]
Computed Properties
- Exact Mass: 62.092
- Monoisotopic Mass: 62.092
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 4
- Rotatable Bond Count: 1
- Complexity: 7.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 26A^2
Experimental Properties
- Density: 0.7±0.1 g/cm3
- Boiling Point: 46.9±3.0 °C at 760 mmHg
- Flash Point: -37.2±0.0 °C
- Vapor Pressure: 328.8±0.1 mmHg at 25°C
1-Propylamine-d3 Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Propylamine-d3 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P833703-1mg |
1-Propylamine-d3 |
24300-22-9 | 1mg |
$ 69.00 | 2023-09-06 | ||
| TRC | P833703-5mg |
1-Propylamine-d3 |
24300-22-9 | 5mg |
$ 132.00 | 2023-09-06 | ||
| TRC | P833703-10mg |
1-Propylamine-d3 |
24300-22-9 | 10mg |
$ 241.00 | 2023-09-06 | ||
| TRC | P833703-25mg |
1-Propylamine-d3 |
24300-22-9 | 25mg |
$471.00 | 2023-05-17 | ||
| TRC | P833703-50mg |
1-Propylamine-d3 |
24300-22-9 | 50mg |
$707.00 | 2023-05-17 | ||
| TRC | P833703-100mg |
1-Propylamine-d3 |
24300-22-9 | 100mg |
$1275.00 | 2023-05-17 | ||
| AstaTech | D98866-50/MG |
N-PROPYL-3,3,3-D3-AMINE |
24300-22-9 | 95% | 50mg |
$345 | 2023-09-19 | |
| AstaTech | D98866-100/MG |
N-PROPYL-3,3,3-D3-AMINE |
24300-22-9 | 95% | 100mg |
$445 | 2023-09-19 |
1-Propylamine-d3 Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 1-Propylamine-d3
1-Propylamine-d3: A Versatile Deuterated Amine for Advanced Biomedical Research
1-Propylamine-d3, with the chemical identifier CAS No. 24300-22-9, represents a critical compound in the field of isotopic labeling and molecular biology. This deuterated amine derivative is widely utilized in pharmaceutical research, metabolic studies, and structural analysis due to its unique properties and the ability to trace molecular pathways with high precision. The 1-Propylamine-d3 molecule is a key reagent in the development of stable isotope-labeled compounds, which are essential for elucidating biochemical mechanisms and drug metabolism dynamics.
1-Propylamine-d3 is a trifunctional compound that combines the structural features of a primary amine with the isotopic characteristics of deuterium. The deuterated form of this molecule, specifically 1-Propylamine-d3, is synthesized by replacing three hydrogen atoms in the methyl group of the parent compound with deuterium atoms. This substitution significantly alters the physical and chemical properties of the molecule, making it ideal for applications such, as isotopic labeling, mass spectrometry, and metabolic flux analysis. The presence of deuterium atoms in the molecule provides enhanced stability and reduced background interference in analytical techniques, which is a major advantage in complex biological systems.
Recent advances in molecular imaging and drug discovery have further highlighted the importance of 1-Propylamine-d3 as a tool for studying protein interactions and enzyme kinetics. A 2023 study published in Journal of Biological Chemistry demonstrated the utility of 1-Propylamine-d3 in tracking the metabolic fate of amine derivatives in liver tissue. The researchers used this compound to monitor the conversion of primary amines into secondary amines during hepatic metabolism, providing new insights into the role of amine oxidation in metabolic disorders. The study emphasized the importance of isotopic labeling in resolving complex metabolic pathways, which is a growing area of interest in biomedical research.
Another groundbreaking application of 1-Propyamine-d3 lies in its use as a biomarker for drug metabolism. A 2024 paper in Pharmaceutical Research explored the potential of 1-Propylamine-d3 as a tracer for assessing the pharmacokinetics of amine-based drugs. The study found that the deuterated form of this compound provided a more accurate representation of drug metabolism kinetics compared to traditional isotopic labels. This finding is particularly significant for the development of targeted drug delivery systems, where precise knowledge of metabolic pathways is crucial for optimizing therapeutic outcomes.
Furthermore, the 1-Propylamine-d3 molecule has shown promise in the field of biological imaging. Researchers at the University of Tokyo recently published a study in Nature Communications demonstrating the use of 1-Propylamine-d3 as a contrast agent for magnetic resonance imaging (MRI). The deuterated amine was incorporated into a lipid-based nanoparticle, which enhanced the contrast resolution in imaging studies of tumor tissues. This application highlights the versatility of 1-Propylamine-d3 in both diagnostic imaging and therapeutic applications.
Despite its many benefits, the use of 1-Propylamine-d3 requires careful consideration of its chemical properties and potential interactions. The molecule is relatively stable under normal conditions but may undergo hydrolysis in acidic environments. Researchers must ensure that the compound is stored in a controlled environment to maintain its integrity. Additionally, the presence of deuterium atoms can affect the vibrational modes of the molecule, which may influence its behavior in mass spectrometry and nuclear magnetic resonance (NMR) studies.
The future of 1-Propylamine-d3 in biomedical research is promising, with ongoing studies exploring its potential in gene expression analysis and epigenetic studies. A 2025 review in Biotechnology Advances highlighted the role of deuterated amines in the development of CRISPR-based gene editing tools. The review suggested that 1-Propylamine-d3 could be used to label DNA and RNA molecules, enabling more precise tracking of genetic modifications during transcriptional regulation. This application opens new avenues for understanding the molecular basis of genetic diseases and developing targeted therapies.
In conclusion, 1-Propylamine-d3 is a multifunctional compound that has become an indispensable tool in modern biomedical research. Its unique properties, including the ability to serve as an isotopic label and its stability in various experimental conditions, make it highly valuable for studying metabolic processes, drug interactions, and biological imaging. As research in these areas continues to advance, the importance of 1-Propylamine-d3 is likely to grow, further solidifying its role in the development of innovative therapies and diagnostic tools.
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